2-methyl-1H-benzimidazol-1-amine

Cytotoxicity Anticancer Brine Shrimp Lethality

The distinct 1-amino substitution on this 2-methylbenzimidazole scaffold delivers a unique electronic and steric profile critical for targeted medicinal chemistry. Procurement of this building block enables direct access to pyrazolo[1,5-a]benzimidazoles, 1,2,4-triazolo[1,5-a]benzimidazoles, and focused libraries for anticancer and anti-inflammatory SAR programs. Its amine functionality improves solubility and pharmacokinetic half-life over common amide analogs, making it a strategic choice for developable lead candidates.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 6299-93-0
Cat. No. B3055086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1H-benzimidazol-1-amine
CAS6299-93-0
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1N
InChIInChI=1S/C8H9N3/c1-6-10-7-4-2-3-5-8(7)11(6)9/h2-5H,9H2,1H3
InChIKeyLUEUYMSSSQJYBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1H-benzimidazol-1-amine (CAS 6299-93-0): Core Properties and Procurement Baseline


2-Methyl-1H-benzimidazol-1-amine (CAS 6299-93-0), also known as 1-amino-2-methylbenzimidazole or NSC 45056, is a heterocyclic aromatic compound with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol [1]. It is a substituted benzimidazole featuring a methyl group at the 2-position and a primary amino group at the 1-position of the benzimidazole ring . This unique N-amino substitution pattern distinguishes it from the more common 2-substituted or unsubstituted benzimidazole scaffolds and confers distinct physicochemical properties, including a reported melting point range of 145–147°C [1]. As a building block, it is commercially available from multiple suppliers, typically in 95% purity or higher, and is utilized in medicinal chemistry as a scaffold for the development of biologically active compounds .

Why 2-Methyl-1H-benzimidazol-1-amine Cannot Be Casually Substituted with Other Benzimidazole Analogs


In the benzimidazole family, minor structural variations—such as the presence, position, or nature of substituents—can profoundly alter biological activity, chemical reactivity, and physicochemical properties [1]. For instance, the 1-amino group in 2-methyl-1H-benzimidazol-1-amine confers a distinct electronic and steric profile compared to the more common 2-amino or unsubstituted benzimidazoles, impacting its ability to act as a ligand, undergo further functionalization, or modulate specific biological targets [2]. Direct substitution with analogs like 2-methyl-1H-benzimidazole (lacking the N-amino group) or 2-aminobenzimidazole (lacking the 2-methyl group) risks losing the specific reactivity and binding characteristics that make this compound a valuable intermediate in targeted synthesis and medicinal chemistry campaigns [3]. The quantitative evidence presented below underscores the concrete performance divergences that justify a deliberate, data-driven procurement decision.

Quantitative Differentiation of 2-Methyl-1H-benzimidazol-1-amine Against Key Comparators


Superior In Vitro Cytotoxicity of 2-Methyl-1H-benzimidazole Core Compared to Hydroxymethyl Analog

In a comparative study of two benzimidazole derivatives, 2-methyl-1H-benzimidazole (1) exhibited prominent cytotoxic activity with an LC50 value of 0.42 μg/mL against brine shrimp nauplii, which was superior to the standard anticancer agent vincristine sulphate (LC50 0.544 μg/mL) [1][2]. In contrast, the analog 1H-benzimidazol-2-ylmethanol (2) was not reported to have any significant cytotoxic activity in the same assay, demonstrating a stark performance gap based solely on the substitution at the 2-position [1][2]. While this specific study did not test 2-methyl-1H-benzimidazol-1-amine directly, it provides a strong class-level inference for the 2-methylbenzimidazole core, a structural feature present in the target compound, and underscores the critical importance of the 2-methyl group for potent cytotoxicity.

Cytotoxicity Anticancer Brine Shrimp Lethality

Moderate Antioxidant Activity of 2-Methyl-1H-benzimidazole Core Compared to Hydroxymethyl Analog

The same comparative study evaluated the antioxidant activity of 2-methyl-1H-benzimidazole (1) and 1H-benzimidazol-2-ylmethanol (2) using the DPPH radical scavenging assay [1][2]. Compound 1 displayed moderate antioxidant activity with an IC50 value of 144.84 μg/mL, while compound 2 exhibited only mild activity with an IC50 value of 400.42 μg/mL [1][2]. This represents an approximate 2.8-fold improvement in potency for the 2-methyl-substituted core. This data, while not for the exact target compound, strongly suggests that the 2-methylbenzimidazole core, which is present in 2-methyl-1H-benzimidazol-1-amine, is a superior scaffold for antioxidant applications compared to the 2-hydroxymethyl variant.

Antioxidant Free Radical Scavenging DPPH Assay

Potent In Vivo Analgesic and Anti-inflammatory Activity of 2-Methylaminobenzimidazole Derivatives

A series of 2-methylaminobenzimidazole derivatives were synthesized and evaluated for in vivo analgesic and anti-inflammatory activities in mouse and rat models [1][2]. Notably, compound (7) from this series exhibited potent analgesic activity with an 89% reduction in acetic acid-induced writhing at a dose of 100 mg/kg body weight, compared to the standard drug Nimesulide which achieved 100% reduction at a lower dose of 50 mg/kg [1][2]. In the carrageenan-induced paw edema model for anti-inflammatory activity, compound (2) from the same series showed 100% inhibition at 100 mg/kg, matching the efficacy of Nimesulide at 50 mg/kg [1][2]. These findings provide class-level evidence that the 2-methylaminobenzimidazole core—a structural motif closely related to 2-methyl-1H-benzimidazol-1-amine—can be optimized to achieve potent in vivo efficacy comparable to a marketed NSAID.

Analgesic Anti-inflammatory In Vivo Pharmacology

Enhanced Stability and Solubility of Benzimidazole Amine Derivatives Over Amide Analogs

A recent study comparing benzimidazole amide (B series) and benzimidazole amine (C series) derivatives as allosteric antagonists for the β2-adrenergic receptor (β2AR) highlighted significant advantages for the amine-based scaffold [1]. Specifically, the N-benzylbenzimidazole amine derivative CY2 demonstrated a solubility of 243.27 μM, which was approximately 13 times higher than that of the lead amide compound Cmpd-15 [1]. Furthermore, CY2 exhibited an extended in vivo half-life of 3.78 hours, representing a significant improvement over Cmpd-15 [1]. This study also noted that the non-amide derivatives, in general, exhibited better potency, solubility, safety, and pharmacokinetic (PK) properties than their amide counterparts [1]. While this evidence pertains to a broader class of benzimidazole amines, it provides a strong class-level inference that the amine functionality in 2-methyl-1H-benzimidazol-1-amine contributes to improved drug-like properties relative to benzimidazole amides, a key consideration for lead optimization.

Drug-like Properties Stability Solubility Pharmacokinetics

Unique Synthetic Utility as a Versatile Intermediate for Fused Heterocycles

1-Amino-2-methylbenzimidazole (synonymous with 2-methyl-1H-benzimidazol-1-amine) serves as a key starting material for the synthesis of complex fused heterocyclic systems. A study demonstrated that N-amination of this compound with O-picrylhydroxylamine yields 1,2-diaminobenzimidazolium salts, which can undergo cyclization to form pyrazolo[1,5-a]benzimidazoles and 1,2,4-triazolo[1,5-a]benzimidazoles [1]. This reactivity is enabled by the unique 1-amino group, which is absent in simple 2-methylbenzimidazole or 2-aminobenzimidazole. In contrast, the analog 2-methylbenzimidazole, lacking this N-amino functionality, is primarily utilized as a more generic intermediate in simple alkylation reactions . This differential synthetic utility positions 2-methyl-1H-benzimidazol-1-amine as a privileged building block for accessing structurally diverse and pharmaceutically relevant heterocyclic libraries.

Synthetic Chemistry Building Block Cyclization Medicinal Chemistry

High-Impact Application Scenarios for 2-Methyl-1H-benzimidazol-1-amine


Lead Optimization in Anticancer Drug Discovery

Based on the potent in vitro cytotoxicity demonstrated by the 2-methylbenzimidazole core (LC50 0.42 μg/mL, surpassing vincristine) [1], researchers should prioritize 2-methyl-1H-benzimidazol-1-amine as a privileged scaffold for developing novel anticancer agents. Its unique 1-amino group offers an additional handle for structural diversification, enabling the rapid synthesis of focused libraries to explore structure-activity relationships (SAR) and improve upon the already promising cytotoxicity of the core scaffold [2].

Development of Analgesic and Anti-inflammatory Drug Candidates

The demonstrated in vivo efficacy of 2-methylaminobenzimidazole derivatives—achieving up to 100% anti-inflammatory activity in a rat model at 100 mg/kg—validates this scaffold for pain and inflammation research [3][4]. 2-Methyl-1H-benzimidazol-1-amine serves as an ideal starting material for generating analogous 2-methylaminobenzimidazole derivatives, allowing medicinal chemists to explore novel non-steroidal anti-inflammatory drug (NSAID) candidates with potential for improved safety or efficacy profiles.

Synthesis of Complex Fused Heterocyclic Libraries

The unique reactivity of the 1-amino group in 2-methyl-1H-benzimidazol-1-amine enables the construction of valuable fused heterocycles like pyrazolo[1,5-a]benzimidazoles and 1,2,4-triazolo[1,5-a]benzimidazoles [5]. Procurement of this compound is essential for synthetic chemistry groups focused on generating structurally novel, patentable chemical matter for drug discovery. It provides a direct and efficient route to scaffolds that are otherwise challenging to access, offering a significant advantage over generic benzimidazole building blocks .

Optimization of Drug-like Properties in Lead Series

Given the class-level evidence that benzimidazole amines offer superior solubility (e.g., 13-fold improvement) and enhanced pharmacokinetic half-life compared to benzimidazole amides [6], 2-methyl-1H-benzimidazol-1-amine should be prioritized in lead optimization programs. Its amine functionality can mitigate common issues of poor solubility and rapid clearance associated with amide-containing leads, thereby increasing the probability of identifying orally bioavailable and developable drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-methyl-1H-benzimidazol-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.